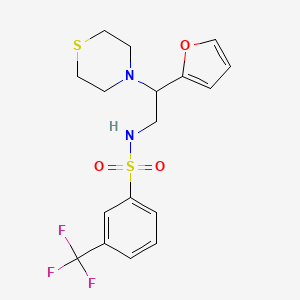

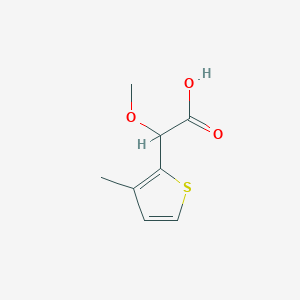

![molecular formula C20H25N5O2 B2813861 1-allyl-2-amino-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 848917-57-7](/img/structure/B2813861.png)

1-allyl-2-amino-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

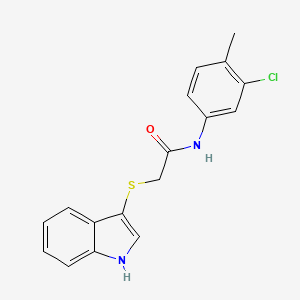

The compound “1-allyl-2-amino-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule that contains several functional groups. These include an allyl group, an amino group, an isopropoxy group, and a carboxamide group . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions and could potentially have interesting biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the allyl group suggests that there could be some degree of conjugation in the molecule, which could affect its chemical properties .

Chemical Reactions Analysis

The allyl group in this compound could participate in a variety of reactions, including allylic oxidations, ene reactions, and the Tsuji–Trost reaction . The amino group could participate in reactions with electrophiles, and the carboxamide group could undergo hydrolysis or reduction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the allyl group could make the compound more reactive .

Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

A novel synthesis approach involving the allylation of certain quinoxaline derivatives has been reported, leading to compounds with potential antiviral properties. This synthetic pathway yields a variety of quinoxaline derivatives, some of which have been evaluated for their activity against hepatitis B virus. The unique structural modifications introduced through allylation suggest a potential avenue for developing new antiviral agents (Hamid, 2003).

Molecular Structure and Polymorphism

Research into the polymorphic modifications of certain 1H-pyrrolo[3,2,1-ij]quinoline derivatives has unveiled compounds with strong diuretic properties, potentially offering new treatments for hypertension. The study of these polymorphs reveals distinct crystal packing arrangements, which could influence the compound's bioavailability and efficacy (Shishkina et al., 2018).

Antitumor Activity

Investigations into novel 1H-pyrrolo[3,4-b]quinolin-3(2H)-one derivatives have identified compounds with promising selective antitumor activities. Through a synthesis process that includes Heck reaction and amide formation, these derivatives have been evaluated in vitro against human cancer cell lines, revealing compounds that effectively inhibit neuroblastoma cell growth. This research opens the door to developing new antitumor agents with high specificity and efficacy (Nagarapua et al., 2012).

Enzyme Inhibition for Cancer Therapy

A series of 3-quinoline carboxamides has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a key regulator of the cellular response to DNA damage. These inhibitors demonstrate potent activity, selectivity, and oral bioavailability, showing significant efficacy in disease-relevant models when used in combination with DNA damage-inducing agents. This discovery provides a foundation for developing targeted therapies for cancer treatment, leveraging the inhibition of ATM kinase to enhance the therapeutic efficacy of existing treatments (Degorce et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-N-(3-propan-2-yloxypropyl)-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-4-11-25-18(21)16(20(26)22-10-7-12-27-13(2)3)17-19(25)24-15-9-6-5-8-14(15)23-17/h4-6,8-9,13H,1,7,10-12,21H2,2-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPBMOJGPCSACED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC=C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-2-amino-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

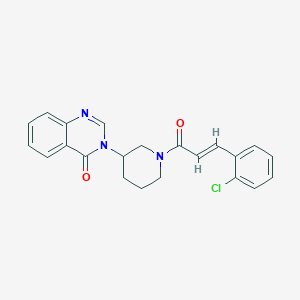

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine](/img/structure/B2813781.png)

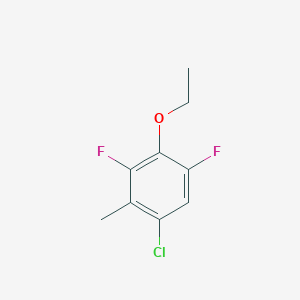

![6-Chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2813783.png)

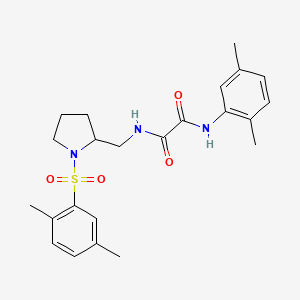

![N''-[(3-besyloxazolidin-2-yl)methyl]-N-phenethyl-oxamide](/img/structure/B2813790.png)

![N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2813791.png)

![2-(3-Hydroxypropyl)-6-(2-methoxy-5-methylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2813797.png)